molecular formula C11H23BrO2 B8366516 1-Bromo-10,11-dihydroxyundecane

1-Bromo-10,11-dihydroxyundecane

Cat. No. B8366516
M. Wt: 267.20 g/mol
InChI Key: LKIBDTDPQZETGQ-UHFFFAOYSA-N
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Patent
US05663042

Procedure details

Trifluoroacetic anhydride (27.52 g, 0.139 moles) and hydrogen peroxide 30% (11.83 g, 0.348 moles) in dichloromethane (120 mls), were added to a stirred solution of 1-bromoundec-10-ene (24.50 g, 0.105 moles) and triethylammonium trifluoroacetate (11.38 g, 0.053 moles) in dichloromethane (125 mls). Stirring was continued for one hour after the addition was complete, after which time the solvent was evaporated. The residue was taken up into ether and washed with water and 2M sodium carbonate. The organics were then dried (MgSO4), filtered and evaporated. The solid was then triturated with 40-60 petrol and filtered to give the product as a white solid. (5.3 g, 20%).
Quantity
27.52 g
Type
reactant
Reaction Step One
Quantity
11.83 g
Type
reactant
Reaction Step One
Quantity
24.5 g
Type
reactant
Reaction Step One
Name
triethylammonium trifluoroacetate
Quantity
11.38 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
FC(F)(F)C(O[C:6](=[O:11])[C:7](F)(F)F)=O.OO.[Br:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25]C=C.FC(F)(F)C([O-])=[O:31].C([NH+](CC)CC)C>ClCCl>[Br:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH:6]([OH:11])[CH2:7][OH:31] |f:3.4|

Inputs

Step One
Name
Quantity
27.52 g
Type
reactant
Smiles
FC(C(=O)OC(C(F)(F)F)=O)(F)F
Name
Quantity
11.83 g
Type
reactant
Smiles
OO
Name
Quantity
24.5 g
Type
reactant
Smiles
BrCCCCCCCCCC=C
Name
triethylammonium trifluoroacetate
Quantity
11.38 g
Type
reactant
Smiles
FC(C(=O)[O-])(F)F.C(C)[NH+](CC)CC
Name
Quantity
120 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
125 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
after the addition
CUSTOM
Type
CUSTOM
Details
after which time the solvent was evaporated
WASH
Type
WASH
Details
washed with water and 2M sodium carbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organics were then dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The solid was then triturated with 40-60 petrol
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrCCCCCCCCCC(CO)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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